![molecular formula C22H18FNO3 B2804081 N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide CAS No. 1105228-63-4](/img/structure/B2804081.png)
N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide” is a chemical compound. Its structure suggests that it contains a xanthene backbone, which is a tricyclic system consisting of two benzene rings bridged by a pyran ring . It also contains a fluorophenoxy group and an amide group .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on its exact structure. Generally, amides can undergo hydrolysis, and ethers (such as the fluorophenoxy group) can undergo reactions with strong acids .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. For example, the presence of the fluorine atom and the amide group could affect the compound’s polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Applications :
- Fluorinated o-aminophenol derivatives, including analogs similar to N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide, have been synthesized and shown to function as pH-sensitive probes. These compounds exhibit pH values in the physiological range and minimal affinity for other ions, making them suitable for intracellular pH measurements (Rhee, Levy, & London, 1995).
Cancer Research :
- Substituted xanthenes, similar in structure to this compound, have been synthesized and evaluated for their potential as cancer cell growth inhibitors. These compounds show varying degrees of effectiveness in inhibiting cancer cell growth across different cell lines (Giri et al., 2010).
Polymer Science :
- Research on novel aromatic polyamides incorporating xanthene cardo groups has revealed these polymers to have high glass transition temperatures, stability, and solubility in polar solvents. Such materials are of interest for various industrial applications due to their mechanical and thermal properties (Sheng et al., 2009).
Optical and Material Properties :
- Studies on organosoluble and optically transparent polyamides containing xanthene units have shown that these materials exhibit high thermal stability, transparency, and mechanical strength. These properties make them suitable for use in high-performance optical and electronic materials (Guo et al., 2015).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide, also known as Pyraflufen-ethyl , is the enzyme protoporphyrinogen oxidase (PPO) . This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme, which are essential for plant growth and development .
Mode of Action
Pyraflufen-ethyl acts as a PPO inhibitor . It binds to the PPO enzyme, inhibiting its activity . This inhibition prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of chlorophyll and heme . As a result, there is an accumulation of protoporphyrinogen IX, which upon exposure to light, leads to the production of reactive oxygen species causing lipid peroxidation and cell membrane damage .
Biochemical Pathways
The inhibition of PPO by Pyraflufen-ethyl affects the porphyrin biosynthesis pathway . This disruption leads to a decrease in the production of chlorophyll and heme, affecting photosynthesis and respiration respectively . The downstream effect is the disruption of energy production, leading to the death of the plant cells .
Pharmacokinetics
It is known that pyraflufen-ethyl is rapidly absorbed by the foliage of broadleaf weeds This suggests that it has good bioavailability
Result of Action
The action of Pyraflufen-ethyl leads to the necrosis and desiccation of the plant cells . This is due to the production of reactive oxygen species caused by the accumulation of protoporphyrinogen IX, leading to lipid peroxidation and cell membrane damage . The result is the death of the plant cells, effectively controlling the growth of the weeds .
Propiedades
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FNO3/c23-15-9-11-16(12-10-15)26-14-13-24-22(25)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)21/h1-12,21H,13-14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSHAZODMZQCPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCOC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3,5-bis(trifluoromethyl)benzoate](/img/structure/B2803998.png)
![5-methyl-2-phenyl-7-(4-(2-phenylbutanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2804000.png)
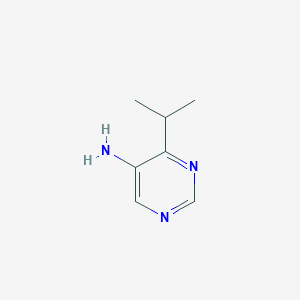
![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2804003.png)
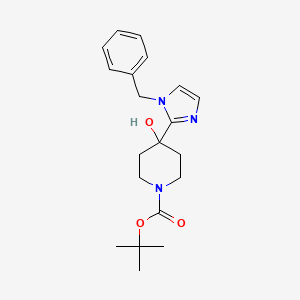
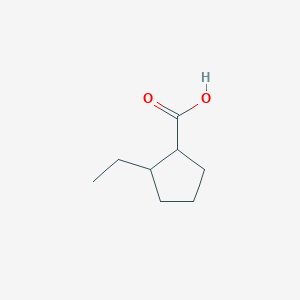
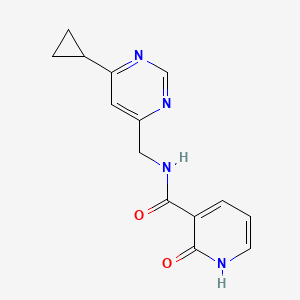
![6-Bromo-3,4-dihydrospiro[benzo[B][1,4]oxazine-2,1'-cyclobutane] hcl](/img/structure/B2804011.png)
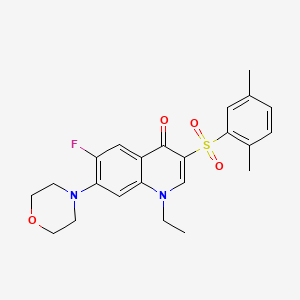
![6-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2804013.png)
![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-chloroacetamide](/img/structure/B2804015.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2804017.png)
![N-(4-Methyl-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2804018.png)

